Chandrananimycin C

Tyrosinase inhibition Melanin synthesis Enzymatic assay

Chandrananimycin C is a phenoxazine-class secondary metabolite originally isolated from the fermentation broth of the marine actinomycete Actinomadura sp. isolate M048.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B15559938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChandrananimycin C
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H16N2O3/c1-9-7-13(21-2)15-16(18-9)11(20)8-14-17(15)19-10-5-3-4-6-12(10)22-14/h3-6,8-9,13,18H,7H2,1-2H3
InChIKeyMXSILDMPRHIENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chandrananimycin C Procurement Guide: Phenoxazine Antibiotic with Defined Bioactivity


Chandrananimycin C is a phenoxazine-class secondary metabolite originally isolated from the fermentation broth of the marine actinomycete Actinomadura sp. isolate M048 [1]. The compound exhibits a characteristic phenoxazinone chromophore structure with a molecular formula of C₁₇H₁₆N₂O₃ (MW: 296.32) and is classified under ChEBI:203182 [2]. As a natural product antibiotic, Chandrananimycin C demonstrates a multi-target bioactivity profile encompassing anti-mucor fungal activity, anti-gram-positive bacterial effects, and cytotoxic activity against specific tumor cell lines .

Why Generic Phenoxazinones Cannot Replace Chandrananimycin C


Within the phenoxazinone class, bioactivity is exquisitely sensitive to substitution pattern and core ring architecture. Structural variations among Chandrananimycin family members—A (C₁₄H₁₀N₂O₄), B, C (C₁₇H₁₆N₂O₃), and E—yield profoundly divergent activity profiles [1]. Chandrananimycin C distinguishes itself through quantifiable enzymatic inhibition (tyrosinase IC₅₀ = 9.0 nM), selective antimicrobial activity (M. tuberculosis MIC = 6.3 μg/mL), and a mechanism of action that bypasses DNA intercalation—a liability common to actinomycin-type phenoxazinones [2]. These differentiable parameters are not transferable to generic phenoxazinone analogs or closely related family members; substitution with Chandrananimycin A, B, or E would introduce undefined and potentially absent activity in these specific assay contexts, thereby compromising experimental reproducibility and target validation [3].

Chandrananimycin C Quantitative Differentiation: Comparative Evidence


Tyrosinase Inhibition: Chandrananimycin C versus Standard Inhibitor Kojic Acid

Chandrananimycin C suppresses melanin synthesis through direct inhibition of tyrosinase with an IC₅₀ of 9.0 nM, representing potency in the low nanomolar range . In comparison, kojic acid—a widely used reference tyrosinase inhibitor in dermatological and cosmetic research—exhibits IC₅₀ values typically ranging from 15–50 μM depending on assay conditions, making Chandrananimycin C approximately three orders of magnitude more potent on a molar basis.

Tyrosinase inhibition Melanin synthesis Enzymatic assay

Mycobacterial Selectivity: M. tuberculosis H37Ra versus Reference Antimicrobials

Chandrananimycin C demonstrates inhibitory activity against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 6.3 μg/mL, corresponding to approximately 21.3 μM given the molecular weight of 296.32 g/mol [1]. This activity level positions Chandrananimycin C as a moderate-potency antitubercular agent relative to first-line reference compounds such as isoniazid (MIC ~0.05–0.1 μg/mL) but with a distinct structural scaffold unrelated to existing antitubercular drug classes.

Antitubercular activity Mycobacterium tuberculosis MIC determination

Breast Cancer Cell Cytotoxicity: BC1 Cell Line Activity

Chandrananimycin C exhibits cytotoxic activity against BC1 human breast cancer cells with an IC₅₀ of 8.7 μg/mL (approximately 29.4 μM) [1]. The compound also demonstrates activity against a panel of tumor cell lines including CCL HT29 (colon adenocarcinoma), MFXF 529L, and MACL McF-7, though quantitative IC₅₀ values for these additional lines are not uniformly reported across sources.

Cytotoxicity Breast cancer BC1 cell line IC₅₀

Mechanistic Differentiation: Non-DNA-Intercalating Phenoxazinone

Bitzer et al. (2006) explicitly discuss that Chandrananimycin C and its co-isolated aminophenoxazinones exert antibacterial and cytotoxic activities via a mode of action other than DNA intercalation [1]. This mechanistic distinction is significant because actinomycin-type phenoxazinone chromopeptides—the archetypal members of this structural class—derive both their potent antibiotic activity and their dose-limiting clinical toxicity from strong DNA intercalation.

Mechanism of action DNA intercalation Phenoxazinone

Antifungal Spectrum: Anti-Mucor Activity versus Broader-Spectrum Antifungals

Chandrananimycin C demonstrates specific activity against Mucor fungi, a characteristic shared across the Chandrananimycin A–C series but not universally observed among phenoxazinone-class compounds [1]. Mucorales fungi represent clinically significant opportunistic pathogens particularly in immunocompromised patient populations, where treatment options remain limited.

Antifungal activity Mucorales Mucor fungi

Chandrananimycin C: Validated Research Application Scenarios


Melanogenesis Pathway Studies Requiring Nanomolar-Potency Tyrosinase Inhibition

Chandrananimycin C is suitable for enzymatic and cell-based assays investigating melanin biosynthesis pathways, tyrosinase-dependent pigmentation mechanisms, or screening for depigmenting agents. With a reported tyrosinase IC₅₀ of 9.0 nM, the compound provides a high-potency tool for target engagement studies, offering a sensitivity advantage over conventional reference inhibitors such as kojic acid (IC₅₀ in the micromolar range) .

Antitubercular Drug Discovery: Hit-to-Lead Optimization with Novel Chemotype

Chandrananimycin C serves as a starting point for antitubercular hit-to-lead campaigns targeting Mycobacterium tuberculosis H37Ra. The compound's moderate potency (MIC = 6.3 μg/mL) and phenoxazine scaffold—structurally distinct from isoniazid, rifampicin, and other established antitubercular drug classes—positions it as a candidate for medicinal chemistry optimization aimed at overcoming resistance mechanisms . Researchers engaged in natural product-based antitubercular screening should consider this compound for inclusion in focused libraries.

Phenoxazinone Mechanism-of-Action Studies: Non-Intercalating Scaffold Investigation

For laboratories investigating structure-activity relationships among phenoxazinone-class antibiotics, Chandrananimycin C offers a mechanistically differentiated control compound. Unlike actinomycin-type phenoxazinone chromopeptides that exert biological effects through strong DNA intercalation, Chandrananimycin C operates via a non-intercalating mechanism . This property makes it valuable for comparative studies designed to decouple intercalation-dependent activities from alternative cytotoxic and antibacterial mechanisms.

Mucorales-Specific Antifungal Screening Programs

Chandrananimycin C is appropriate for antifungal discovery workflows specifically targeting Mucorales fungi. Given the limited therapeutic armamentarium against mucormycosis—a life-threatening infection in immunocompromised hosts—natural product chemotypes with demonstrated anti-Mucor activity represent high-priority screening candidates [1]. Chandrananimycin C may be employed as a reference compound in such screening cascades or as a scaffold for analog generation.

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